AGN 193109 - 171746-21-7

AGN 193109

Catalog Number: EVT-258198
CAS Number: 171746-21-7
Molecular Formula: C28H24O2
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AGN 193109 is a synthetic retinoid analog classified as a pan-retinoic acid receptor (RAR) antagonist. [ [], [] ] It exhibits high affinity for all three RAR subtypes (RARα, RARβ, and RARγ) with Kd values in the low nanomolar range. [ [], [] ] AGN 193109 is specifically designed to interact with RARs and does not bind to retinoid X receptors (RXRs). [ [], [] ] The compound serves as a valuable tool in scientific research for investigating the biological roles of retinoids and their receptors, particularly in the context of embryonic development, cell differentiation, and disease models.

Notably, AGN 193109 has been characterized as an inverse agonist in certain experimental contexts. [ [], [], [] ] This implies that it can actively repress basal transcriptional activity of RARs, in addition to blocking the effects of RAR agonists.

Mechanism of Action

AGN 193109 exerts its effects by competitively binding to RARs, preventing the binding of endogenous retinoids like all-trans-retinoic acid (ATRA). [ [], [], [] ] By occupying the ligand-binding pocket of RARs, AGN 193109 hinders the formation of functional RAR-RXR heterodimers, which are crucial for regulating gene expression. [ [], [] ] Consequently, it can block the transcriptional activation of genes normally regulated by retinoids, effectively antagonizing retinoid signaling.

In specific cellular contexts, AGN 193109 acts as an inverse agonist. [ [], [], [] ] Instead of simply blocking agonist activity, it actively reduces the basal transcriptional activity of RARs, leading to effects opposite to those of RAR agonists. This suggests a more complex interaction with the receptor and its associated co-regulators, potentially influencing the recruitment of corepressors to the RAR complex. [ [] ]

Notably, despite its primary role as an RAR antagonist, AGN 193109 has also been reported to influence the aryl hydrocarbon receptor (AhR) pathway. [ [], [] ] While the exact mechanism remains unclear, evidence suggests that certain synthetic retinoids, including AGN 193109, can directly bind to AhR and activate the AhR/Arnt pathway, leading to the induction of genes like CYP1A1.

3.1 Embryonic Development:* Craniofacial Development: AGN 193109 administration during mouse embryogenesis induces craniofacial malformations, mimicking certain aspects of vitamin A deficiency syndrome. This highlights the essential role of retinoid signaling in facial development. [ [], [] ]* Limb Development: While retinoids are known to influence limb development, AGN 193109 administration during specific stages of limb bud formation does not induce limb defects in mice. This suggests a more complex interplay of retinoid signaling in limb development than initially anticipated. [ [] ]* Eye Development: Blocking RAR function with AGN 193109 during mouse embryogenesis leads to ocular abnormalities, supporting the crucial role of retinoid signaling in eye development. [ [] ]* Hindbrain Patterning: AGN 193109 treatment disrupts hindbrain segmentation in Xenopus embryos, emphasizing the importance of retinoid signaling in establishing the proper organization of the vertebrate nervous system. [ [] ]

3.2 Cell Differentiation and Proliferation:* Chondrocyte Maturation: AGN 193109 inhibits chondrocyte maturation and endochondral bone formation in chick embryos, indicating the necessity of retinoid signaling for this process. [ [] ] * Hematopoiesis: AGN 193109 treatment blocks the development of primitive blood cells in zebrafish embryos and murine hematopoietic cultures, suggesting a role for retinoid signaling in regulating early hematopoiesis. [ [] ]* Epithelial Differentiation: In human keratinocytes, AGN 193109 exhibits divergent effects compared to RAR agonists, implying complex and context-dependent interplay between agonists and inverse agonists in regulating gene expression during epithelial differentiation. [ [] ]* Skin Development: AGN 193109 delays differentiation and maturation of fetal skin and hair follicles in mice, demonstrating the role of retinoid signaling in skin development. [ [] ]* Sebocyte Proliferation: AGN 193109 antagonizes the anti-proliferative activity of various retinoic acid isomers in human sebocytes, highlighting the role of RARs in mediating the effects of retinoids on sebum production. [ [] ]

(E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propen-1-yl]benzoic acid (TTNPB)

Compound Description: TTNPB is a synthetic retinoid and a potent agonist of retinoic acid receptors (RARs) []. It is frequently used in research to investigate the biological effects of RAR activation.

Relevance: TTNPB is often used in conjunction with AGN 193109 to study the antagonistic relationship between the two compounds. AGN 193109 effectively blocks the biological effects of TTNPB, including skin irritation and splenomegaly []. This antagonistic relationship highlights the role of AGN 193109 as a potent RAR antagonist.

All-trans-retinoic acid (ATRA)

Compound Description: All-trans-retinoic acid (ATRA) is a natural retinoid and a potent agonist of both RARs and retinoid X receptors (RXRs) []. It plays a critical role in cell growth, differentiation, and embryonic development.

Relevance: Similar to TTNPB, AGN 193109 acts as an antagonist to ATRA, inhibiting its biological effects in various cell types and experimental models [, , , , , ]. This further emphasizes the role of AGN 193109 as a potent and broad-spectrum antagonist of retinoid signaling pathways.

AGN 193836

Compound Description: AGN 193836 is a synthetic, highly potent and selective agonist for RARα [].

Relevance: In contrast to the broad-spectrum RAR antagonism displayed by AGN 193109, AGN 193836 demonstrates selectivity for a specific RAR subtype (RARα) []. Comparing the activities of these compounds helps to elucidate the distinct roles of individual RAR subtypes in various biological processes.

6-[3-(adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437)

Compound Description: CD437 is a synthetic retinoid that can bind to and activate RARβ and RARγ []. It is a potent inducer of apoptosis in various cancer cell lines.

Relevance: Unlike AGN 193109, which generally inhibits apoptosis induced by retinoids, CD437 induces apoptosis through an RAR-independent mechanism []. This suggests distinct mechanisms of action for these two compounds despite their shared ability to interact with RARs.

CD2325

Compound Description: CD2325 is a synthetic retinoid that is structurally related to CD437 and displays similar potency in inducing apoptosis in certain cell lines [].

Relevance: Both CD2325 and AGN 193109 affect retinoid signaling pathways, but they exhibit different mechanisms and cellular outcomes []. These differences highlight the diverse pharmacological profiles and potential therapeutic applications of various synthetic retinoids.

9-cis-retinoic acid (9-cis RA)

Compound Description: 9-cis-retinoic acid (9-cis RA) is a natural retinoid and a pan-agonist for both RARs and RXRs [, ].

Relevance: In contrast to AGN 193109, which blocks RAR and RXR activation, 9-cis RA activates these receptors, leading to distinct biological effects [, ]. Comparing these compounds helps to dissect the specific roles of RAR and RXR activation versus inhibition in various cellular processes.

LG100268

Compound Description: LG100268 is a synthetic RXR-selective agonist [].

Relevance: Unlike AGN 193109, which can block both RAR and RXR activity, LG100268 selectively targets RXRs []. This selectivity makes LG100268 a valuable tool for dissecting the specific contributions of RXR signaling pathways in various biological contexts.

AGN 191701

Compound Description: AGN 191701 is a synthetic RXR-selective agonist [, ].

Relevance: AGN 191701 and AGN 193109 are structurally similar but exhibit opposing effects on RXR activity [, ]. AGN 191701 acts as an RXR agonist, while AGN 193109 acts as an antagonist for both RARs and RXRs. Comparing their effects helps to understand the biological consequences of selectively targeting RARs versus RXRs.

Ro 13-6298

Compound Description: Ro 13-6298 is a synthetic RAR-specific agonist [].

Relevance: Ro 13-6298 and AGN 193109 represent opposite ends of the spectrum regarding RAR activity modulation []. Understanding their distinct activities helps to dissect the roles of RAR activation versus inhibition in various physiological and pathological processes.

AGN 190727

Compound Description: AGN 190727 is a structural isomer of the RAR-specific agonist AGN 190121, but it does not activate either RARs or RXRs [].

Relevance: As an inactive structural analog of AGN 190121, AGN 190727 serves as a valuable negative control in experiments investigating the specific effects of RAR activation []. In contrast to AGN 193109, which actively blocks RAR activity, AGN 190727 does not directly interact with RARs or RXRs, making it useful for controlling for potential off-target effects.

N-(4-hydroxyphenyl)retinamide (4HPR)

Compound Description: 4HPR (fenretinide) is a synthetic retinoid derivative known to induce apoptosis in various cancer cells [, ]. It exhibits low affinity for RARs and RXRs.

Relevance: 4HPR and AGN 193109 both affect cellular processes regulated by retinoids, but their mechanisms of action differ [, ]. 4HPR primarily induces apoptosis through a mechanism independent of direct RAR or RXR binding, while AGN 193109 exerts its effects primarily through direct antagonism of these receptors.

N-(2-carboxyphenyl)retinamide (2CPR)

Compound Description: 2CPR is a synthetic retinamide that demonstrates potent growth inhibitory effects in some cancer cells, including those of the head and neck and lung [].

Relevance: Unlike 4HPR, the growth inhibitory effects of 2CPR can be suppressed by AGN 193109, suggesting that 2CPR might act through RARs []. This contrasts with the primarily RAR-independent activity of 4HPR, highlighting the diverse mechanisms of action among synthetic retinoids.

R115866

Compound Description: R115866 is a compound that inhibits the cytochrome P450 (CYP)-mediated metabolism of all-trans-retinoic acid (RA), thereby increasing endogenous RA levels [].

Relevance: In contrast to AGN 193109, which directly antagonizes RARs, R115866 indirectly enhances RA signaling by inhibiting RA metabolism []. This leads to increased RA levels and subsequent activation of RARs.

4-diethylamino benzaldehyde (DEAB)

Compound Description: DEAB is an inhibitor of retinoic acid biosynthesis [].

Relevance: DEAB and AGN 193109 both inhibit retinoic acid signaling but act at different points in the pathway []. DEAB prevents the synthesis of retinoic acid, while AGN 193109 directly blocks RARs.

BMS 195614

Compound Description: BMS 195614 is a selective RARα antagonist [].

BMS 493

Compound Description: BMS 493 is a pan-RAR inverse agonist [].

Relevance: Both BMS 493 and AGN 193109 can inhibit RAR signaling, but they differ in their mechanism of action []. BMS 493 acts as an inverse agonist, stabilizing the receptor in its inactive conformation, whereas AGN 193109 is a competitive antagonist that blocks agonist binding.

Norbixin

Compound Description: Norbixin is a naturally occurring apocarotenoid with anti-inflammatory and anti-angiogenic properties []. It acts as an antagonist of both PPARs and RXRs.

Relevance: Although norbixin is structurally distinct from AGN 193109, both compounds can modulate the activity of nuclear receptors involved in retinoid signaling []. Comparing their activities can provide insights into the complex interplay between different nuclear receptor pathways.

AGN195393

Compound Description: AGN195393 is a synthetic RXR-selective antagonist [].

13-cis-retinoic acid (13-cis RA)

Compound Description: 13-cis-retinoic acid (13-cis RA) is a natural retinoid and a clinically used drug (isotretinoin) primarily known for its use in treating severe acne [, ]. It can be converted to both RAR and RXR agonists.

Relevance: Similar to ATRA, AGN 193109 can antagonize the effects of 13-cis RA [, ], further emphasizing its broad-spectrum activity against both natural and synthetic retinoids. Understanding the interplay between these compounds is crucial for developing strategies to manage the potential side effects of retinoid-based therapies.

Properties

CAS Number

171746-21-7

Product Name

4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid

IUPAC Name

4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoic acid

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)

InChI Key

NCEQLLNVRRTCKJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C

Solubility

Soluble in DMSO

Synonyms

4-((5,6-dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)ethynyl)benzoic acid
AGN 193109
AGN-193109
AGN193109

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.